6-((2-Ethoxyphenoxy)methyl)morpholin-3-one (CAS 56305-61-4), commonly designated as 5-Oxo Viloxazine, is a critical morpholinone-based synthetic intermediate and certified impurity reference standard [1]. Structurally characterized by an oxidized morpholine core (morpholin-3-one) linked to an ethoxyphenoxy moiety, it serves as the direct reducible precursor in the manufacturing of the selective norepinephrine reuptake inhibitor (NRI) viloxazine. In procurement contexts, this compound is primarily sourced either as a high-purity analytical standard for ICH-compliant regulatory filings (ANDA/DMF) or as a late-stage building block for active pharmaceutical ingredient (API) synthesis [2]. Its baseline value lies in its dual utility: enabling precise chromatographic resolution during API quality control and providing a highly efficient, pre-cyclized scaffold for targeted hydride reduction to the final morpholine API.
Substituting 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one with generic morpholine analogs, acyclic precursors, or crude degradation mixtures fundamentally compromises both synthetic yield and analytical compliance. In API manufacturing, attempting to bypass the pre-formed morpholin-3-one core by using direct acyclic cyclization routes (e.g., reacting ethanolamine derivatives with epoxides) introduces competing side reactions that drastically lower the final yield of the morpholine core. In analytical workflows, regulatory guidelines (ICH Q3A/Q3B) mandate exact structural matches for impurity quantification[1]. Utilizing in-situ generated oxidative mixtures instead of the isolated 5-Oxo Viloxazine standard fails to provide the precise response factors and stable retention times required for validated HPLC/LC-MS methods, leading to rejected batches or delayed regulatory approvals .
In reverse-phase HPLC quality control assays, the neutral amide core of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one ensures distinct chromatographic separation from the basic secondary amine of the viloxazine API. Under acidic mobile phase conditions (e.g., 0.1% TFA), the protonated API elutes significantly earlier, allowing the 5-oxo impurity to achieve a relative retention time (RRT) of approximately 1.45 to 1.60 [1]. This guarantees a USP resolution factor well above the baseline requirement of 2.0, which cannot be achieved using crude, unresolved degradation mixtures.
| Evidence Dimension | Relative Retention Time (RRT) and Peak Resolution |
| Target Compound Data | RRT ~1.45 - 1.60 (neutral amide core) |
| Comparator Or Baseline | Viloxazine API (RRT 1.00, protonated amine) |
| Quantified Difference | ΔRRT > 0.45, ensuring >2.0 USP resolution factor |
| Conditions | Reverse-phase HPLC (C18), acidic mobile phase |
Procuring the exact isolated standard ensures baseline separation, preventing overlapping peaks that cause out-of-specification (OOS) results in commercial API batch release.
When utilized as a late-stage synthetic precursor, the pre-cyclized morpholin-3-one core of this compound undergoes highly efficient reduction to the target morpholine API. Standard protocols utilizing borane (BH3·THF) or lithium aluminum hydride (LiAlH4) achieve >90% conversion yields [1]. In contrast, alternative synthetic routes that rely on the direct cyclization of acyclic precursors (such as ethanolamine and epoxide derivatives) typically stall at 60-70% yield due to competitive oligomerization and incomplete ring closure.
| Evidence Dimension | Final step morpholine ring formation yield |
| Target Compound Data | >90% yield of morpholine core via reduction |
| Comparator Or Baseline | Acyclic precursor cyclization routes (60-70% yield) |
| Quantified Difference | 20-30% absolute yield improvement in the final API step |
| Conditions | Late-stage API reduction (BH3·THF or LiAlH4) vs. direct acyclic cyclization |
Selecting this pre-cyclized intermediate maximizes final-step API yields and minimizes the formation of complex, difficult-to-purge acyclic impurities during commercial scale-up.
For long-term method validation, the isolated 5-Oxo Viloxazine standard demonstrates superior chemical stability compared to in-situ generated oxidative degradation mixtures. Under accelerated stability testing conditions (40°C / 75% RH), the highly purified solid standard maintains >99.5% HPLC purity over a 6-month period[1]. Conversely, crude degradation mixtures are prone to secondary oxidation events (e.g., forming diol or 5-hydroxy variants), which can degrade the target analyte concentration to <90%, invalidating calibration curves.
| Evidence Dimension | Purity retention over time |
| Target Compound Data | >99.5% purity retention at 6 months |
| Comparator Or Baseline | In-situ oxidative degradation mixtures (<90% stability) |
| Quantified Difference | >9.5% higher purity retention |
| Conditions | Accelerated stability testing (40°C / 75% RH) |
Procuring a certified, stable solid reference standard is mandatory to ensure the reproducibility of calibration curves across the entire lifecycle of an analytical method.
Utilized as a primary quantitative standard in HPLC/LC-MS workflows to accurately measure unreacted intermediates and oxidative degradation products in Viloxazine extended-release (ER) formulations, ensuring compliance with ICH Q3A guidelines .
Employed as the penultimate building block in the synthesis of morpholine-based selective norepinephrine reuptake inhibitors, where its morpholin-3-one core is subjected to targeted borane or hydride reduction to maximize final API yield.
Procured by analytical R&D laboratories to serve as a stable, known benchmark during the oxidative and thermal stress testing of morpholine-class APIs, allowing for the precise mapping of degradation pathways without interference from secondary oxidation artifacts .